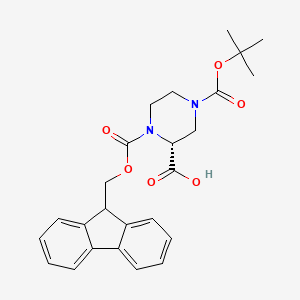

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 183742-23-6) is a protected piperazine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C25H28N2O6, with a molecular weight of 452.5 g/mol . The compound features two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-butoxycarbonyl (Boc) group, which is acid-labile. This dual protection enables sequential deprotection strategies, making it valuable for solid-phase peptide synthesis (SPPS) and combinatorial chemistry. The (R)-stereochemistry at the piperazine-2-carboxylic acid position is critical for chiral specificity in drug design .

Properties

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTDDEUDYKMSQN-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as Fmoc-piperazine derivative, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 440.5 g/mol. The structure features a piperazine ring substituted with both Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups, which are commonly used as protecting groups in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 218278-58-1 |

The biological activity of this compound is primarily attributed to its role as a piperazine derivative, which can interact with various biological targets. The Fmoc and Boc groups allow for selective protection/deprotection during synthesis, facilitating the creation of complex peptides that can exhibit specific biological functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are critical in cellular responses.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Case Study 1: Anticancer Properties

In vitro studies demonstrated that the Fmoc-piperazine derivative exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against specific bacterial strains. The exact mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| (R)-Fmoc-piperazine derivative | Moderate | Yes | Effective against certain strains |

| Boc-piperazine | Low | No | Less effective compared to Fmoc |

| Fmoc-D-Proline | High | Yes | Broad spectrum activity |

Comparison with Similar Compounds

Piperidine and Pyrrolidine Derivatives

- (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid (CAS: 122996-47-8): Replaces the six-membered piperazine ring with a five-membered pyrrolidine ring. The (2S,4R) stereochemistry introduces distinct spatial arrangements compared to the (R)-piperazine derivative .

- 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid (CAS: Not specified): Substitutes the piperazine carboxylic acid with an acetic acid side chain. The extended alkyl chain may enhance solubility in polar solvents but reduce membrane permeability .

Substituted Piperazine Derivatives

- 1-[(tert-Butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperazine-2-carboxylic acid (CID: 165985141):

- 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid (CAS: 886362-31-8):

Functional Group Variations

Carboxylic Acid Replacements

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0):

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7): Contains a methylated amino group and a methoxy-oxobutanoate ester. The ester group introduces hydrolytic instability under basic conditions, limiting its use in prolonged reactions .

Stereochemical and Protective Group Comparisons

| Compound Name | Protecting Groups | Stereochemistry | Key Applications |

|---|---|---|---|

| (R)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid (Target) | Fmoc, Boc | (R)-configuration | SPPS, chiral intermediate synthesis |

| (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | Fmoc, Boc | (S)-configuration | Mirror-image peptide libraries |

| 4-Fmoc-1-Boc-2-piperazineacetic acid (CAS: 183742-34-9) | Fmoc, Boc | N/A | Linker for resin functionalization |

| (2S,4S)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid | Fmoc, tert-butoxy | (2S,4S) | Conformationally constrained peptides |

Key Observations :

- Stereochemistry : The (R)-configuration in the target compound is enantiomerically distinct from (S)-variants, affecting interactions with chiral biomolecules (e.g., proteases) .

- Protection Strategy : Dual Fmoc/Boc protection allows sequential deprotection (Fmoc: 20% piperidine in DMF; Boc: TFA/CH2Cl2), whereas tert-butoxy groups (e.g., in pyrrolidine derivatives) require stronger acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.